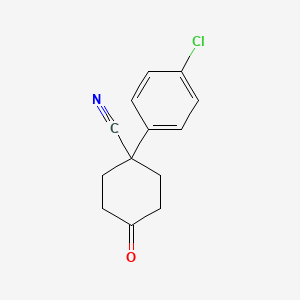
1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile
Cat. No. B1611526
Key on ui cas rn:
25115-75-7
M. Wt: 233.69 g/mol
InChI Key: CLNXKPRXMYQSOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04065573
Procedure details


A reaction mixture consisting of 29.8 gm (0.102 mole) of 2-carbomethoxy-4-(p-chlorophenyl)-4-cyanocyclohexanone (prepared in Part B, above), 660 ml. glacial acetic acid, and 330 ml. 10% aqueous sulfuric acid is heated on a steam bath at about 100° C. for 24 hours. The mixture is stirred continuously. After cooling, the mixture is diluted with 1300 ml. water, and extracted with benzene. The benzene phase is recovered and washed successively with water, with aqueous sodium bicarbonate, and with brine. The benzene is then removed by evaporation under reduced pressure to give a solid residue. The solid residue is recrystallized from diethyl ether to give 12.13 gm. (82% yield) of 4-(p-chlorophenyl)-4-cyanocyclohexanone having a melting point at 94.5° to 97° C.
Name
2-carbomethoxy-4-(p-chlorophenyl)-4-cyanocyclohexanone
Quantity
29.8 g
Type
reactant
Reaction Step One



Yield
82%
Identifiers


|
REACTION_CXSMILES
|
C([CH:5]1[CH2:10][C:9]([C:13]2[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][CH:14]=2)([C:11]#[N:12])[CH2:8][CH2:7][C:6]1=[O:20])(OC)=O.S(=O)(=O)(O)O>C(O)(=O)C>[Cl:19][C:16]1[CH:15]=[CH:14][C:13]([C:9]2([C:11]#[N:12])[CH2:8][CH2:7][C:6](=[O:20])[CH2:5][CH2:10]2)=[CH:18][CH:17]=1
|
Inputs


Step One
|
Name
|
2-carbomethoxy-4-(p-chlorophenyl)-4-cyanocyclohexanone
|
|
Quantity
|
29.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OC)C1C(CCC(C1)(C#N)C1=CC=C(C=C1)Cl)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred continuously
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
prepared in Part B
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the mixture is diluted with 1300 ml
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
water, and extracted with benzene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The benzene phase is recovered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed successively with water, with aqueous sodium bicarbonate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The benzene is then removed by evaporation under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a solid residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid residue is recrystallized from diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 12.13 gm
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)C1(CCC(CC1)=O)C#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 82% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
